N-thiazol-2-ylpyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C8H6N4OS |
|---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-5-9-1-2-10-6)12-8-11-3-4-14-8/h1-5H,(H,11,12,13) |
InChI Key |
YPUOXEKAMVBYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Thiazol 2 Ylpyrazine 2 Carboxamide
Strategies for Core Scaffold Synthesis
Amidation Reactions for Carboxamide Formation
The crucial amide linkage in N-thiazol-2-ylpyrazine-2-carboxamide is typically formed by the condensation reaction between pyrazine-2-carboxylic acid and 2-aminothiazole (B372263). Several methods can be employed to facilitate this amidation. A common approach involves the activation of the carboxylic acid group of pyrazine-2-carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of 2-aminothiazole.
One method utilizes coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com In this process, DCC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Alternatively, the pyrazine-2-carboxylic acid can be converted to a more reactive acid chloride, typically by using thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnih.gov The resulting pyrazine-2-carbonyl chloride is then reacted with 2-aminothiazole, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Another reported method involves the use of 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) with pyrazine-2-carboxylic acid, which then reacts with the amine. semanticscholar.org
Table 1: Reagents for Amidation Reactions
| Activating Agent/Method | Reactants | Notes |
| DCC/DMAP | Pyrazine-2-carboxylic acid, 2-aminothiazole | Forms a reactive O-acylisourea intermediate. |
| Thionyl Chloride (SOCl₂) | Pyrazine-2-carboxylic acid | Converts the carboxylic acid to a more reactive acid chloride. |
| 2,4,6-Trichlorobenzoyl Chloride | Pyrazine-2-carboxylic acid | Forms a mixed anhydride. |
Thiazole (B1198619) Ring Construction Approaches (e.g., Hantzsch Synthesis)
The 2-aminothiazole moiety, a key building block, is most commonly synthesized via the Hantzsch thiazole synthesis. rsc.orgrsc.orgorganic-chemistry.orgresearchgate.netnih.gov This versatile and widely used method involves the condensation reaction between an α-haloketone and a thiourea (B124793). researchgate.net
The general mechanism begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes cyclization via the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the 2-aminothiazole ring. rsc.org
Variations of the Hantzsch synthesis have been developed to improve efficiency and environmental friendliness. These include solvent-free approaches where the reactants are heated together without a solvent, and microwave-assisted synthesis which can significantly reduce reaction times. organic-chemistry.orgnih.gov The conditions of the Hantzsch synthesis can also influence the regioselectivity of the product, with acidic conditions sometimes leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-aminothiazoles. rsc.org
Synthesis of Substituted this compound Derivatives
To explore the structure-activity relationships and optimize the biological properties of the lead compound, a variety of derivatives have been synthesized by introducing substituents on both the pyrazine (B50134) and thiazole rings, as well as by creating hybrid molecules.
Introduction of Substituents on the Pyrazine Ring
Functionalization of the pyrazine ring is a key strategy for creating analogs of this compound. One approach involves starting with a pre-substituted pyrazine-2-carboxylic acid. For instance, derivatives of 3-aminopyrazine-2-carboxamide (B1665363) can be synthesized by first converting 3-aminopyrazine-2-carboxylic acid to its methyl ester, followed by aminolysis with the desired amine. nih.gov Alternatively, coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to directly couple the 3-aminopyrazine-2-carboxylic acid with an amine. nih.gov
Another strategy is to introduce substituents onto a pre-formed pyrazine ring. For example, 3-chloropyrazine-2-carboxamide (B1267238) can undergo nucleophilic substitution with various benzylamines to yield a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.com Furthermore, Suzuki cross-coupling reactions have been utilized to introduce aryl groups at specific positions on the pyrazine ring. mdpi.com
Table 2: Examples of Substituted Pyrazine Derivatives
| Starting Material | Reagents | Substituent Introduced |
| 3-Aminopyrazine-2-carboxylic acid | CDI, various amines | Amide substituents at the 2-position |
| 3-Chloropyrazine-2-carboxamide | Substituted benzylamines | Benzylamino groups at the 3-position |
| 2,5-Dibromopyrazine | Arylboronic acids, Palladium catalyst | Aryl groups at the 2- and 5-positions |
Functionalization of the Thiazole Moiety
Modification of the thiazole ring is another important avenue for generating structural diversity. This is often achieved by employing a substituted 2-aminothiazole in the initial amidation reaction. The Hantzsch synthesis is highly amenable to the use of substituted α-haloketones and thioureas, allowing for the introduction of a wide range of substituents at the 4- and 5-positions of the thiazole ring. researchgate.netnanobioletters.com
For example, reacting a substituted phenacyl bromide with thiourea will yield a 4-phenyl-substituted 2-aminothiazole. This substituted aminothiazole can then be coupled with pyrazine-2-carboxylic acid to produce N-(4-aryl-thiazol-2-yl)pyrazine-2-carboxamide derivatives. This approach allows for systematic variation of the substituents on the thiazole ring to probe their effect on biological activity.
Hybrid Molecule Design and Synthesis
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the this compound scaffold to create novel compounds with potentially enhanced or synergistic activities. nih.govresearchgate.net
One strategy involves linking the pyrazine-thiazole core to other heterocyclic systems. For example, hybrid molecules have been synthesized by coupling 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various arylboronic acids via Suzuki cross-coupling reactions, effectively creating a thiophene-pyrazine-thiazole hybrid. mdpi.com
Another approach is to incorporate the this compound motif into larger, more complex structures. For instance, pyrazine-linked thiazoles have been synthesized through amino-benzylidene bridges, starting from a thiosemicarbazone derived from 2-(4-acetylphenyl)amino-pyrazine. researchgate.net These hybrid molecules offer the potential to interact with multiple biological targets or to exhibit novel pharmacological profiles.
Advanced Synthetic Techniques
The synthesis of this compound and its analogs benefits from modern organic chemistry techniques that enhance efficiency, yield, and purity. These methods represent a significant improvement over traditional multi-step synthetic routes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient creation of heterocyclic compounds. This technique utilizes microwave irradiation to heat the reaction mixture, which often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netscispace.comnih.gov The advantages stem from the direct and efficient heating of the solvent and reactants. nih.gov
In the context of thiazole derivatives, microwave irradiation has been successfully employed. For instance, a novel series of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized using microwave irradiation for 5-7 minutes at 350 W, resulting in substantial yields. researchgate.netscispace.com Similarly, the synthesis of various pyrazole (B372694) derivatives has been achieved in ethanol (B145695) under microwave irradiation, highlighting the broad applicability of this method. ijpsdronline.com One study demonstrated a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones under microwave irradiation at 500 W, which was completed in 4–8 minutes. nih.gov These examples underscore the potential for microwave-assisted synthesis to be a highly effective method for producing this compound, offering a greener and more time-efficient alternative to classical synthetic protocols.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantially all the atoms of the starting materials. nih.gov This approach is prized for its operational simplicity, time and energy savings, and high atom economy, making it a cornerstone of green chemistry. nih.govnih.gov
MCRs have been effectively used to synthesize complex heterocyclic systems containing thiazole and pyrazole rings. For example, a one-pot multicomponent reaction involving 3-(2-bromoacetyl)coumarins, thiosemicarbazide, and substituted acetophenones has been used to afford thiazolyl-pyrazole derivatives in high yields. nih.gov Another study reports the facile one-pot MCR synthesis of pyrazolo-thiazole substituted pyridines by reacting an acetyl thiazole derivative with an aldehyde and malononitrile. mdpi.com These strategies allow for the regioselective formation of multiple rings in a single step. The application of MCRs to the synthesis of this compound could involve the strategic combination of a pyrazine-based starting material, a thiazole precursor, and other necessary components in a one-pot setup, thereby streamlining the manufacturing process.
Analytical Characterization of Synthesized Compounds and Intermediates
The structural verification of this compound and its intermediates relies on a suite of spectroscopic techniques. These methods provide unambiguous evidence of the compound's identity, purity, and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For pyrazine carboxamide derivatives, ¹H NMR spectra typically show characteristic signals for the protons on the pyrazine ring, the thiazole ring, and the amide N-H proton. For example, in related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the pyrazine protons appear as distinct signals in the aromatic region of the spectrum. mdpi.com Similarly, for ruthenium(II) complexes of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide, the pyrazine and benzothiazole (B30560) protons are well-resolved. nih.gov The amide proton usually appears as a broad singlet. ¹³C NMR provides complementary data, showing signals for each unique carbon atom in the molecule, including the characteristic C=O signal of the amide group.
| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Pyrazine Protons | ¹H | 8.5 - 9.5 | Signals appear as doublets or singlets depending on the substitution pattern. mdpi.comnih.gov |
| Thiazole Proton | ¹H | 7.0 - 8.0 | Chemical shift depends on the substituents on the thiazole ring. |
| Amide Proton | ¹H | ~9.0 or higher | Often appears as a broad singlet, exchangeable with D₂O. thieme-connect.de |
| Pyrazine Carbons | ¹³C | 140 - 150 | Aromatic carbons in the heterocyclic ring. thieme-connect.de |
| Thiazole Carbons | ¹³C | 110 - 160 | Includes the C=N and C-S carbons of the thiazole ring. |
| Amide Carbonyl | ¹³C | ~160 - 170 | Characteristic downfield shift for the C=O group. thieme-connect.de |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amide and heterocyclic ring systems.
Key vibrational frequencies include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, and various stretches associated with the aromatic C-H and C=N bonds of the pyrazine and thiazole rings. researchgate.net For instance, in related N-(pyridin-2-yl)pyrazine-2-carboxamide, a strong, sharp absorption band for the C=O group appears around 1665-1678 cm⁻¹, while the N-H stretch is observed in the region of 3323-3349 cm⁻¹. researchgate.net These values are consistent with those observed for other complex amide structures. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide N-H | Stretching | 3200 - 3400 | researchgate.net |
| Aromatic C-H | Stretching | 3000 - 3100 | jconsortium.com |
| Amide C=O | Stretching | 1660 - 1690 | researchgate.net |
| Aromatic C=C and C=N | Stretching | 1450 - 1600 | researchgate.netjconsortium.com |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.
In the mass spectra of related pyrazine carboxamides and thiazole derivatives, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is typically observed, which confirms the molecular weight of the synthesized compound. mdpi.comnih.gov For example, the mass spectrum of a related thiazole derivative showed a molecular ion peak at a mass unit that supported the proposed structure. researchgate.net Fragmentation patterns can also be analyzed to further corroborate the structure, with characteristic losses of fragments such as the pyrazine ring or the carboxamide group.
| Compound | Ion Type | Calculated m/z | Notes |
|---|---|---|---|
| This compound | [M]⁺ | 206.03 | Calculated for C₈H₆N₄OS |
| N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide | [M]⁺ | 300.05 | Exact mass for C₁₄H₉FN₄OS, as reported in PubChem. nih.gov |
| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | [M+H]⁺ | 334.8 - 340.4 | Observed protonated molecular ions for various synthesized analogs. mdpi.com |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is then compared against the calculated theoretical values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
In the synthesis of novel pyrazine and thiophene (B33073) carboxamide derivatives, elemental analysis serves as a critical checkpoint to confirm that the target molecule has been successfully formed. For instance, in the development of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the experimentally determined percentages for C, H, and N were found to be within ±0.1 of the calculated values, confirming the successful Suzuki cross-coupling reaction. researchgate.net Similarly, the synthesis of 3-aminopyrazine-2-carboxamide derivatives was validated using this method, with found values aligning closely with the theoretical composition. nih.gov
Below is a table summarizing the elemental analysis data for several derivatives related to this compound.
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |
|---|---|---|---|---|---|
| 3-[(4-Methoxybenzyl)amino]pyrazine-2-carboxamide | C₁₃H₁₄N₄O | C | 64.45 | 64.28 | nih.gov |
| H | 5.82 | 6.07 | |||
| N | 23.13 | 22.90 | |||
| 5-(3,5-difluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | C₁₅H₉F₂N₃OS | C | 56.78 | 56.88 | researchgate.net |
| H | 2.86 | 2.89 | |||
| N | 13.24 | 13.20 | |||
| 5-(4-(methylthio)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | C₁₆H₁₃N₃OS₂ | C | 58.69 | 58.75 | researchgate.net |
| H | 4.00 | 4.02 | |||
| N | 12.83 | 12.80 |
X-ray Crystallography for Structural Elucidation
While elemental analysis confirms composition, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it arranges itself in the solid state.
The crystal structures of two closely related pyrazine-2-carboxamide derivatives, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (HL1) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide (HL2), have been elucidated. mdpi.com These studies reveal key structural features, such as the planarity of the pyrazine carboxamide unit and the dihedral angles between the aromatic rings. mdpi.com In the case of HL1, the pyridine (B92270) ring is inclined to the pyrazine ring by 61.34 (6)°. mdpi.com For HL2, this angle is larger, at 84.33 (12)°. mdpi.com
These analyses also detail the intricate network of intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing. In the crystal of HL1, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. mdpi.com In contrast, molecules of HL2 are linked into chains by N—H⋯N and C—H⋯N hydrogen bonds. mdpi.com This detailed structural information is invaluable for understanding structure-activity relationships and for the rational design of new molecules.
The table below presents a summary of the crystallographic data obtained for these pyrazine-2-carboxamide derivatives. mdpi.com
| Parameter | N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (HL1) | N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide (HL2) | Source |
|---|---|---|---|
| Chemical Formula | C₁₁H₁₀N₄O | C₁₁H₁₀N₄O | mdpi.com |
| Crystal System | Monoclinic | Monoclinic | |
| Space Group | P2₁/c | P2₁/c | |
| Pyridine-Pyrazine Dihedral Angle | 61.34 (6)° | 84.33 (12)° | |
| Key Hydrogen Bonds | N—H⋯N (forms inversion dimers) | N—H⋯N, C—H⋯N (forms chains) | |
| Key Intermolecular Interactions | C—H⋯O hydrogen bonds linking dimers into sheets | π–π interactions between pyrazine rings (Inter-centroid distance = 3.711 Å) |
Biological Evaluation and Pharmacological Profiles of N Thiazol 2 Ylpyrazine 2 Carboxamide Derivatives
In Vitro Antimycobacterial Efficacy
Derivatives of pyrazine-2-carboxamide, the core structure of the antitubercular drug pyrazinamide (B1679903) (PZA), have been extensively studied to develop new agents with improved efficacy against mycobacterial species.
A range of substituted pyrazinecarboxamides have demonstrated notable in vitro activity against Mycobacterium tuberculosis. The parent drug, PZA, is a cornerstone of tuberculosis treatment, known for its ability to kill dormant or semi-dormant bacilli in acidic environments, a role that helps shorten therapy duration. semanticscholar.orgrsc.org Its derivatives are often evaluated against the standard virulent laboratory strain, M. tuberculosis H37Rv.
In one study, a series of substituted N-phenylpyrazine-2-carboxamides were synthesized and tested. The derivative N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide showed significant activity with a Minimum Inhibitory Concentration (MIC) of less than 2.0 µmol/L against M. tuberculosis. nih.gov Another potent compound from this series, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, registered a 90% inhibitory concentration (IC₉₀) of 0.819 µg/mL. nih.gov Further investigations into 3-chloropyrazine-2-carboxamide (B1267238) derivatives revealed that 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide had a promising MIC of 6 µM while showing low cytotoxicity. mdpi.com
Similarly, an evaluation of 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acids recorded inhibitory activity of 54-72% against M. tuberculosis H37Rv. mdpi.com Benzothiazole-2-carboxyarylalkylamides have also emerged as a potent class, with twelve compounds showing MIC values in the range of 0.78–6.25 μg/mL against the H37Rv strain. rsc.org
| Compound Derivative | Activity Metric | Value | Source |
|---|---|---|---|
| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | MIC | < 2.0 µmol/L | nih.gov |
| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | IC₉₀ | 0.819 µg/mL | nih.gov |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | MIC | 6 µM | mdpi.com |
| Benzothiazole-2-carboxyarylalkylamide (most potent) | MIC | 0.78 µg/mL | rsc.org |
| 3,5-Bromo-4-hydroxyphenyl derivatives | Inhibition | 54-72% | mdpi.com |
The activity of pyrazinecarboxamide derivatives extends to non-tuberculous mycobacteria (NTM), which can cause serious infections, particularly in immunocompromised individuals. nih.gov Studies have evaluated these compounds against species such as M. kansasii, M. avium, and the non-pathogenic model organism M. smegmatis.
Derivatives of 3-chloropyrazine-2-carboxamide were tested against several mycobacterial strains, demonstrating varied efficacy. mdpi.com While PZA itself is effective against M. tuberculosis, many NTM species exhibit natural resistance. For instance, M. kansasii is naturally resistant to PZA at standard concentrations due to reduced pyrazinamidase activity. nih.gov Similarly, the natural resistance of M. smegmatis is attributed to a highly active efflux pump that expels the active form of the drug. nih.gov Despite this, certain novel pyrazinoic acid esters have shown effectiveness against M. tuberculosis, PZA-resistant M. tuberculosis, M. kansasii, and M. bovis. google.com
| Compound Class/Derivative | Mycobacterium Species | Activity Metric | Value | Source |
|---|---|---|---|---|
| 3-Chloropyrazine-2-carboxamide derivatives | M. kansasii | MIC | Ranged from 6 to >250 µM | mdpi.com |
| 3-Chloropyrazine-2-carboxamide derivatives | M. avium | MIC | Ranged from 125 to >250 µM | mdpi.com |
| 3-Chloropyrazine-2-carboxamide derivatives | M. smegmatis | MIC | Ranged from 62.5 to >250 µM | mdpi.com |
| Pyrazinoic acid esters | M. kansasii | Reported as effective | google.com |
The mechanism of action for PZA, and by extension its derivatives, is complex and distinct from many other antibiotics. semanticscholar.org PZA is a prodrug that must be converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). chemicalbook.compatsnap.com This activation is a critical first step. patsnap.com
Once formed, POA accumulates inside the bacterium, particularly in acidic environments, leading to a drop in intracellular pH that can disrupt multiple cellular functions. chemicalbook.compatsnap.com A primary target of POA is believed to be the fatty acid synthase I (FAS-I) enzyme, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. semanticscholar.orgpatsnap.com Inhibition of FAS-I disrupts cell wall integrity, weakening the bacterium. patsnap.com
However, this is not the only proposed mechanism. Molecular docking studies on newer 3-chloropyrazine-2-carboxamide derivatives suggest that they may also target the mycobacterial enoyl-ACP reductase (InhA), an enzyme also involved in mycolic acid synthesis and a known target for the drug isoniazid. mdpi.com Resistance to PZA in M. tuberculosis is most often caused by mutations in the pncA gene, which prevents the activation of the prodrug. chemicalbook.com In contrast, natural resistance in species like M. kansasii is linked to inherently lower PncA activity, while in M. smegmatis it is due to an efficient efflux system that pumps POA out of the cell. nih.gov
In Vitro Antifungal Activities
While primarily investigated for their antimycobacterial properties, certain pyrazinecarboxamide derivatives have also been evaluated for antifungal efficacy.
Studies have shown that some N-thiazol-2-ylpyrazine-2-carboxamide derivatives possess antifungal properties. Trichophyton mentagrophytes is a common dermatophyte responsible for skin infections and is often used as a model organism in antifungal screening. nih.gov
In an evaluation of substituted pyrazinecarboxamides, several compounds were tested against a panel of fungal strains. mdpi.com The highest antifungal effect against T. mentagrophytes, which was the most susceptible fungus in the test, was observed for 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide. mdpi.com
| Compound Derivative | Activity Metric | Value (µmol/mL) | Source |
|---|---|---|---|
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | MIC | 31.25 | mdpi.com |
| 5-tert-butyl-6-chloro-N-(5-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | MIC | 62.5 | mdpi.com |
| Fluconazole (Standard) | MIC | 3.91 | mdpi.com |
In Vitro Anticancer and Antiproliferative Activities
The heterocyclic pyrazine (B50134) ring is a scaffold of interest in medicinal chemistry for developing novel anticancer agents. scispace.com Consequently, derivatives of pyrazinoic acid and pyrazine-2-carboxamide have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines.
A series of novel pyrazinoic acid derivatives demonstrated cytotoxic activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com One potent compound from this series, designated P16, showed an IC₅₀ of 6.11 µM against the A549 lung cancer line and induced apoptosis. scispace.com
Another study focused on 3-amino-pyrazine-2-carboxamide derivatives as inhibitors of fibroblast growth factor receptor (FGFR), a known target in oncology. acs.org A lead compound, 18i, showed potent antiproliferative effects across multiple cancer cell lines with known FGFR abnormalities, including SNU-16 (gastric), KMS-11 (myeloma), and SW-780 (bladder). acs.org Related thiazole-containing structures, such as 2-aryl-thiazolidine-4-carboxylic acid amides, have also shown potent and selective antiproliferative activity against melanoma cells. nih.gov
| Compound Class/Derivative | Cancer Cell Line | Cancer Type | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|---|
| Pyrazinoic Acid Derivative (P16) | A549 | Lung | IC₅₀ | 6.11 | scispace.com |
| Pyrazinoic Acid Derivative (P16) | MCF-7 | Breast | IC₅₀ | 10.64 | scispace.com |
| Pyrazinoic Acid Derivative (P16) | HT-29 | Colon | IC₅₀ | 14.92 | scispace.com |
| 3-Amino-pyrazine-2-carboxamide (18i) | SNU-16 | Gastric | IC₅₀ | 1.88 | acs.org |
| 3-Amino-pyrazine-2-carboxamide (18i) | KMS-11 | Myeloma | IC₅₀ | 3.02 | acs.org |
| 3-Amino-pyrazine-2-carboxamide (18i) | SW-780 | Bladder | IC₅₀ | 2.34 | acs.org |
| 3-Amino-pyrazine-2-carboxamide (18i) | NCI-H520 | Lung | IC₅₀ | 26.69 | acs.org |
Modulation of Kinase Activity
Derivatives of the N-thiazol-2-yl carboxamide framework have been identified as potent modulators of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
While specific inhibitory activity against Nek2 and Hec1 kinases by this compound derivatives is not extensively documented in the available research, structurally related compounds have shown significant kinase inhibition. For example, a series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were discovered as dual-target inhibitors of PI3Kα and HDAC6. nih.gov Compound 21j from this series demonstrated potent, nanomolar-level inhibition of PI3Kα and significantly blocked the phosphorylation of its downstream target, pAkt(Ser473). nih.gov
Furthermore, replacing the pyrazine ring with a thiophene (B33073) ring, yielding N-(thiazol-2-yl)-2-thiophene carboxamide derivatives , led to the identification of potent inhibitors of the Abl kinase. nih.gov Molecular docking simulations predicted that these compounds bind effectively to the Abl catalytic site, and cell-free assays confirmed their affinity at low nanomolar concentrations. nih.gov
Interaction with DNA-Related Targets
The interaction with DNA and related enzymes is a common mechanism for many anticancer agents. While the primary focus for this compound derivatives has been on enzyme inhibition, the potential for DNA interaction exists within this class of compounds. However, direct evidence for mechanisms like PARP1 inhibition or DNA intercalation by this compound derivatives is not prominently featured in the current body of research.
General studies on PARP inhibitors show they work by trapping PARP enzymes on DNA, leading to double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair pathways. researchgate.net The synthetic lethality is attributed to the inability to repair DNA damage arising from transcription-replication conflicts. researchgate.net Similarly, DNA intercalators are compounds that can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription, a mechanism used by drugs like doxorubicin. nih.gov While these mechanisms are critical in oncology, specific studies detailing these interactions for the this compound scaffold are limited.
Effects on Cell Cycle Progression and Apoptosis Induction in Cancer Cell Lines
The anticancer activity of thiazole-containing compounds is often linked to their ability to halt the cell cycle and induce programmed cell death (apoptosis). Thiazole (B1198619) derivatives have been shown to induce apoptosis through various mechanisms, including the modulation of key regulatory proteins.
For instance, certain thiazole hybrids have been found to induce apoptosis by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes a cell toward apoptosis. One study on a novel thiazole-sulfonamide hybrid demonstrated a significant, 5.73-fold increase in Bax protein levels in treated colorectal cancer cells. Some pyrazole-benzothiazole derivatives have also been shown to inhibit cancer cell proliferation by inducing apoptosis through the downregulation of Bcl-2 and upregulation of Bax. nih.gov
While not specifying the pyrazine-carboxamide linkage, studies on thiazole carboxamide derivatives have confirmed their cytotoxic activity against various cancer cell lines. nih.gov One such derivative, compound 2b , displayed moderate anticancer activity against COLO205 (colon) and B16F1 (melanoma) cancer cell lines, with IC50 values of 30.79 µM and 74.15 µM, respectively. nih.gov This cytotoxicity is the functional outcome of underlying processes such as cell cycle arrest and apoptosis.
Antiviral Properties
The this compound scaffold has emerged as a promising template for the development of antiviral agents, with notable activity against significant human pathogens.
In the search for therapeutics against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), pyrazine-based molecules have shown significant potential. A series of pyrazine conjugates, including (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide , demonstrated potent activity against SARS-CoV-2 in screening assays. mdpi.com These lead compounds exhibited low cytotoxicity, resulting in a favorable selectivity index compared to the reference drug Favipiravir. mdpi.com
Derivatives with a related scaffold, such as N‐(substituted‐thiazol‐2‐yl)cinnamamide analogs, were evaluated for their ability to inhibit the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus. nih.gov The analogs 19, 20, and 21 were the most active, with IC50 values against the viral protease of 22.61 µM, 14.7 µM, and 21.99 µM, respectively. nih.gov
Table 1: Antiviral Activity of Thiazole/Pyrazine Derivatives against SARS-CoV-2
Enzyme Inhibitory Profiles
The structural features of this compound and its analogs make them effective inhibitors of a diverse array of enzymes implicated in various diseases.
Substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides have been synthesized and evaluated as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), a key enzyme for the survival of Mycobacterium tuberculosis. mdpi.com High levels of inhibition were observed, particularly for derivatives featuring a 2-substituted benzamide (B126), with the inhibitory effect being most pronounced in the presence of Ni²⁺ as a metal cofactor. mdpi.com
In the context of inflammation and cancer, other derivatives have shown potent inhibitory activity against cyclooxygenase (COX) enzymes. A series of thiazole carboxamide derivatives were tested for their effects on COX-1 and COX-2. nih.gov Compound 2b was a potent inhibitor of both enzymes (IC50 of 0.239 µM for COX-1 and 0.191 µM for COX-2), while compound 2a showed the highest selectivity for COX-2 over COX-1. nih.gov
Further expanding their therapeutic potential, related pyrazine carboxamides have been identified as inhibitors of alkaline phosphatase, and thiazolecarboxamides have been developed as inhibitors of the stimulator of interferon gene (STING) pathway. nih.gov
Table 2: Enzyme Inhibitory Activity of this compound and Related Derivatives
Modulation of Neurotransmitter Receptors
Thiazole-carboxamide derivatives have emerged as significant negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.comnih.gov These receptors are crucial for excitatory neurotransmission in the central nervous system, and their dysregulation is linked to various neurological disorders. mdpi.com
Research has shown that certain thiazole-carboxamide derivatives can potently inhibit AMPA receptor-mediated currents. mdpi.comnih.gov For instance, a series of these compounds, when tested on HEK293T cells expressing different AMPA receptor subunits, demonstrated potent inhibition, with one particular derivative, TC-2, being the most powerful across all tested subunits. mdpi.com These compounds were found to enhance the deactivation rates of the receptor, suggesting a potential neuroprotective effect. mdpi.com Another study on thiazole carboxamide derivatives, designated MMH-1 to MMH-5, found that MMH-5 was a particularly effective negative allosteric modulator of GluA2 AMPA receptors, significantly reducing current amplitude and increasing the rate of deactivation. nih.gov
| Compound Series | Target Receptor | Pharmacological Action | Key Findings | Reference |
|---|---|---|---|---|
| TC series (thiazole-carboxamide derivatives) | AMPA Receptors | Negative Allosteric Modulation | Potent inhibition of AMPAR-mediated currents, with TC-2 being the most powerful. Enhanced deactivation rates. | mdpi.com |
| MMH series (thiazole carboxamide derivatives) | GluA2 AMPA Receptors | Negative Allosteric Modulation | MMH-5 showed the highest effect, significantly reducing current amplitude and increasing deactivation rate. | nih.gov |
Following a comprehensive review of scientific literature, no specific research findings on the anticonvulsant potential of this compound or its direct derivatives in preclinical models were identified. The studies available focus on other classes of N-thiazol-2-yl compounds, where the thiazole moiety is linked to different heterocyclic or acyclic systems.
Therefore, this section cannot be completed as requested due to the absence of published data for the specified chemical entity. Research into the anticonvulsant properties of various other thiazole-containing scaffolds is prevalent, but information relating specifically to the this compound framework is not present in the surveyed literature.
Table of Chemical Compounds
As no specific derivatives of this compound were discussed, a table of compounds cannot be generated.
Molecular Mechanisms of Action and Target Engagement
Identification and Validation of Biological Targets
The broad spectrum of biological effects observed for N-thiazol-2-ylpyrazine-2-carboxamide derivatives is a direct consequence of their ability to bind to and modulate multiple distinct molecular targets.
Bacterial Enzyme Targets (e.g., FabH, MtMetAP1a, DprE1)
The antitubercular properties of this class of compounds are linked to the inhibition of enzymes critical for the survival of Mycobacterium tuberculosis (Mtb). One key target is methionine aminopeptidase (B13392206) 1a (MtMetAP1a) , an essential enzyme for bacterial protein processing. A study focused on the design and synthesis of 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides identified them as inhibitors of MtMetAP1a, with their inhibitory action being strongly dependent on the metal cofactor present. nih.gov Another critical enzyme in Mtb is β-Ketoacyl-ACP Synthase (KasA) , involved in the mycolic acid biosynthesis pathway. Molecular docking studies of thiazolyl pyrazine (B50134) carboxamide derivatives have been carried out against KasA to understand their anti-mycobacterial action. researchgate.net Furthermore, decaprenylphosphoryl-β-D-ribofuranose 2′-epimerase (DprE1) , an enzyme essential for building the mycobacterial cell wall, has been identified as a target. While direct studies on the exact this compound are limited, related benzothiazole (B30560) derivatives have been shown to exert their bactericidal activity against Mtb through potent inhibition of DprE1. researchgate.net
| Bacterial Target Enzyme | Organism | Function | Reference(s) |
| MtMetAP1a | Mycobacterium tuberculosis | Protein processing | nih.gov |
| KasA | Mycobacterium tuberculosis | Mycolic acid biosynthesis | researchgate.net |
| DprE1 | Mycobacterium tuberculosis | Cell wall synthesis | researchgate.netvlifesciences.comnih.gov |
Eukaryotic Enzyme Targets (e.g., Kinases, PARP1, Cholinesterases, MAO-B, Glucokinase)
In eukaryotes, derivatives of this compound have been shown to modulate several enzyme families. Kinases , which are central to cellular signaling, are a prominent target. Specific derivatives, such as (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamides, have been developed as dual inhibitors of PI3Kα and HDAC6. nih.gov Other related structures, like N-(thiazol-2-yl)-2-thiophene carboxamides, have been identified as inhibitors of the Abl kinase . nih.gov
Poly(ADP-ribose) polymerase 1 (PARP1) , an enzyme crucial for DNA repair, is another target. While direct inhibitors with the exact scaffold are under investigation, the related compound pyrazinamide (B1679903) has been shown to inhibit the enzymatic activity of host PARP1, contributing to its antitubercular and anti-inflammatory effects.
The compound class also shows activity against enzymes involved in neurotransmitter metabolism. Derivatives of (thiazol-2-yl)hydrazone have been synthesized and found to be potent and selective inhibitors of monoamine oxidase B (MAO-B) . Some of these potent MAO-B inhibitors were also evaluated for their effects on cholinesterases , with some demonstrating inhibitory activity against acetylcholinesterase (AChE).
Lastly, glucokinase (GK) , a key regulator of glucose homeostasis, can be modulated by this scaffold. While some studies led to the development of pyrazine-based activators that lacked the thiazole (B1198619) moiety, other research has identified thiazolylamide compounds as allosteric activators of glucokinase. nih.gov
| Eukaryotic Target Enzyme | Function | Type of Modulation | Reference(s) |
| PI3Kα / HDAC6 | Cell signaling, epigenetics | Inhibition | nih.gov |
| Abl Kinase | Cell signaling | Inhibition | nih.gov |
| PARP1 | DNA repair | Inhibition | |
| MAO-B | Neurotransmitter metabolism | Inhibition | researchgate.net |
| Acetylcholinesterase (AChE) | Neurotransmitter breakdown | Inhibition | researchgate.net |
| Glucokinase (GK) | Glucose metabolism | Activation | nih.gov |
Receptor-Mediated Mechanisms (e.g., AMPA Receptor)
Beyond enzymes, derivatives of this compound can modulate the function of neurotransmitter receptors. Specifically, thiazole-carboxamide derivatives have been identified as negative allosteric modulators of the AMPA receptor , a glutamate (B1630785) receptor central to excitatory neurotransmission in the brain. These compounds were found to efficiently alter receptor kinetics, particularly by enhancing deactivation rates, which suggests a potential neuroprotective role.
| Receptor Target | Type of Modulation | Potential Effect | Reference(s) |
| AMPA Receptor | Negative Allosteric Modulator | Neuroprotection | researchgate.net |
Nucleic Acid Interactions (e.g., DNA minor groove binding, intercalation)
Certain derivatives of the this compound scaffold can interact directly with DNA. Experimental and molecular docking studies on related heterocyclic (pyrazine)carboxamide Ru(II) complexes have shown that they interact with DNA primarily through minor groove binding . This mode of interaction involves the molecule fitting into the minor groove of the DNA double helix, a mechanism facilitated by non-covalent forces. Some related thiazole-containing dyes can also bind to DNA through a process of intercalation , where the planar aromatic structure of the molecule inserts itself between the DNA base pairs. This action can lead to the inhibition of DNA replication and transcription processes.
| Type of Interaction | Target Molecule | Mechanism | Reference(s) |
| Minor Groove Binding | DNA | Non-covalent fitting into the DNA minor groove | |
| Intercalation | DNA | Insertion between DNA base pairs | vlifesciences.com |
Ligand-Target Binding Interactions
The biological activity of this compound derivatives is defined by the specific non-covalent interactions formed between the ligand and its target protein or nucleic acid.
Hydrogen Bonding Networks
A critical feature of the binding mechanism for this class of compounds is the formation of specific hydrogen bonding networks with their biological targets. In the interaction of related Ru(II) pyrazinecarboxamide complexes with DNA, hydrogen bonds between the amide (-NH) group of the carboxamide linker and DNA nucleobases are thought to enhance the binding strength. Similarly, in the context of MAO-B inhibition by thiazole-based compounds, molecular modeling has shown the importance of hydrogen bonds with key amino acid residues in the enzyme's active site, such as Gln206 and Tyr435. The protonation state of the nitrogen atoms within the pyrazine and thiazole rings, which can act as hydrogen bond acceptors, also plays a crucial role in defining the intermolecular hydrogen bonding patterns that stabilize the ligand-target complex.
| Target | Key Interacting Groups on Compound | Interacting Residues/Moieties on Target | Reference(s) |
| DNA | Carboxamide -NH | DNA Nucleobases | |
| MAO-B | Heterocyclic nitrogens, hydrazone linker | Gln206, Tyr435 | |
| Various Proteins | Pyrazine and Thiazole Nitrogens | Amino acid side chains (e.g., Ser, Arg) |
Hydrophobic and Van der Waals Interactions
Hydrophobic interactions are significant in the biological activity of pyrazine and thiazole derivatives. semanticscholar.orgnih.gov The benzyl (B1604629) group in some pyrazine carboxamide derivatives, for instance, engages in hydrophobic interactions with lipophilic residues within the substrate-binding loop of mycobacterial enzymes. mdpi.com Molecular docking studies of various pyrazine compounds with human serum albumin (HSA) have indicated that hydrophobic forces play a major role in their binding affinity. semanticscholar.org Van der Waals forces, although weaker, are numerous and collectively contribute to the specificity and stability of the binding between the compound and its target. The diverse reactive positions on the thiazole ring allow for a range of donor-acceptor and other non-covalent interactions. nih.gov
Cellular Permeability and Uptake Mechanisms
A critical factor for the efficacy of any antimicrobial agent is its ability to penetrate the cell wall and membrane of the target organism to reach its intracellular site of action.
Permeation into Mycobacterial Cells
The structural similarity of this compound to the well-known antitubercular drug pyrazinamide (PZA) suggests a potential for passive diffusion into mycobacterial cells. PZA is known to enter Mycobacterium tuberculosis through passive diffusion before being converted to its active form, pyrazinoic acid (POA). researchgate.netdrugbank.com Studies on substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides, which are close structural analogs, have shown them to be effective inhibitors of mycobacterial methionine aminopeptidase 1 (MetAP1), indicating their ability to cross the mycobacterial cell envelope. Furthermore, a series of 2-N-aryl thiazole-based compounds were identified as inhibitors of intracellular Mycobacterium tuberculosis, reinforcing the notion that the thiazole-carboxamide scaffold is amenable to cellular uptake by mycobacteria. researchgate.net The lipophilic character of certain thiazole derivatives can also facilitate their passage through the lipid-rich mycobacterial cell wall.
Effects on Cellular Pathways and Processes
The interaction of this compound with cellular machinery can lead to significant alterations in fundamental processes such as cell cycle progression and programmed cell death.
Cell Cycle Regulation
While direct studies on the effect of this compound on cell cycle regulation are not available, research on structurally related compounds provides valuable insights. For example, certain synthetic 1,2,4-triazole-3-carboxamide derivatives have been shown to induce cell cycle arrest in leukemia cells. nih.gov Specifically, N-acetylaminothiazolo[3,2-a]benzimidazole-2-carbonitrile, a thiazole derivative, has demonstrated the ability to arrest the cell cycle at the G2/M phase. researchgate.net These findings suggest that the thiazole-carboxamide scaffold may have the potential to interfere with the cell cycle machinery, a mechanism that is a hallmark of many anticancer and antimicrobial agents.
Apoptotic Pathways
The induction of apoptosis is a key mechanism for the elimination of infected or cancerous cells. Thiazole-containing compounds have been shown to trigger apoptotic pathways. For instance, novel thiazolyl-indole-2-carboxamide derivatives have been reported to promote apoptosis in various cancer cell lines. drugbank.com Similarly, some 1,2,4-triazole-3-carboxamide derivatives have been observed to induce apoptosis in leukemia cells. nih.gov The ability of these related compounds to initiate programmed cell death highlights a potential mechanism of action for this compound that warrants further investigation.
| Compound Class | Observed Effect | Cell Line/Organism | Reference |
| Pyrazine Carboxamide Derivatives | Hydrophobic interactions with enzyme binding sites | Mycobacterium tuberculosis | mdpi.com |
| Pyrazine Derivatives | Binding to Human Serum Albumin via hydrophobic forces | Human Serum Albumin | semanticscholar.org |
| Pyrazinamide (PZA) | Passive diffusion into mycobacterial cells | Mycobacterium tuberculosis | researchgate.netdrugbank.com |
| 3-Amino-N-(thiazol-2-yl)pyrazine-2-carboxamides | Inhibition of mycobacterial methionine aminopeptidase 1 | Mycobacterium tuberculosis | |
| 2-N-Aryl Thiazole Derivatives | Inhibition of intracellular mycobacteria | Mycobacterium tuberculosis | researchgate.net |
| 1,2,4-Triazole-3-carboxamide Derivatives | Induction of cell cycle arrest and apoptosis | Leukemia cells | nih.gov |
| Thiazolyl-indole-2-carboxamide Derivatives | Promotion of apoptosis | Cancer cell lines | drugbank.com |
| N-acetylaminothiazolo[3,2-a]benzimidazole-2-carbonitrile | G2/M phase cell cycle arrest | Not specified | researchgate.net |
Neurotransmission Modulation
A thorough review of scientific literature reveals no specific studies or data on the modulation of neurotransmission by this compound. While derivatives of pyrazine and thiazole are subjects of broad medicinal chemistry research, the direct impact of this particular compound on neurotransmitter systems, receptor binding, or synaptic processes has not been documented in available research.
Inhibition of Oxygen Evolution Rate in Chloroplasts
There is no available scientific literature or research data concerning the inhibition of the oxygen evolution rate in chloroplasts specifically by this compound. While studies have been conducted on the photosynthesis-inhibiting activities of other pyrazinecarboxamide derivatives, such as N-phenylpyrazine-2-carboxamides, these findings cannot be scientifically extrapolated to this compound due to structural differences. mdpi.com Research specifically investigating the interaction of this compound with the photosynthetic electron transport chain is currently absent from the scientific record.
Chloride Ion Release Mechanisms
Currently, there are no documented studies or empirical data detailing the mechanisms by which this compound may induce or affect chloride ion release. The scientific literature lacks any investigation into the interaction of this compound with chloride channels or transporters. Therefore, its role in processes governed by chloride ion flux remains uncharacterized.
Structure Activity Relationship Sar Studies of N Thiazol 2 Ylpyrazine 2 Carboxamide Series
Influence of Substituents on Pyrazine (B50134) Ring Activity
The pyrazine ring is a key pharmacophore whose activity is significantly modulated by the nature and position of its substituents. Studies on pyrazine-based inhibitors targeting mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1) have shown that substitutions on the pyrazine ring are crucial for enzymatic inhibition. nih.gov For instance, the introduction of an amino group at the 3-position of the pyrazine ring is a common strategy in the design of these inhibitors. nih.gov
Further modifications at this position, particularly with substituted benzamides, have demonstrated high inhibitory activity against the isolated enzyme. nih.gov The extent of this inhibition is strongly dependent on the specific substitution pattern on the benzamide (B126) moiety. nih.gov This indicates that the pyrazine ring not only acts as a central scaffold but also actively participates in binding interactions, likely through hydrogen bonding and electronic effects contributed by its nitrogen atoms and substituents. The diverse pharmacological activities associated with pyrazine-based drugs have spurred extensive research into their synthesis and biological evaluation, highlighting the ring's importance as a pharmacophore. researchgate.net
Role of Thiazole (B1198619) Ring Substitution in Modulating Biological Activity
The thiazole ring is a fundamental component in numerous biologically active compounds, and its substitution pattern is a key determinant of potency and selectivity. globalresearchonline.netnih.gov In the N-thiazol-2-ylpyrazine-2-carboxamide series, modifications to the thiazole moiety have profound effects on biological outcomes. globalresearchonline.net
SAR studies on related N-(thiazol-2-yl)-benzamide analogs, which serve as antagonists for the Zinc-Activated Channel (ZAC), provide valuable insights. The substitution on the thiazole ring directly impacts the antagonist activity. For example, moving a methyl group from the 4-position to the 5-position on the thiazole ring can alter the inhibitory profile. The presence of a larger tert-butyl group at the 4-position of the thiazole ring has also been shown to be a significant modification. nih.gov
In a series of pyrazine-thiazole analogs evaluated for anticancer activity, substitutions on the phenyl group attached to the thiazole ring were critical. researchgate.net For example, analog 6c , which features a substituted thiazole, showed potent cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.net Similarly, research on other thiazole derivatives has shown that the presence of electron-withdrawing groups like -NO2 or electron-donating groups like -OCH3 on a phenyl ring attached to the thiazole can be beneficial for activity. nih.gov This underscores the importance of the electronic and steric properties of substituents on the thiazole ring for optimizing biological interactions. nih.govresearchgate.net
Table 1: Effect of Thiazole Ring Substitution on ZAC Antagonist Activity Data extracted from studies on N-(thiazol-2-yl)-benzamide analogs.
| Compound ID | Thiazole Ring Substituent | IC₅₀ (µM) |
| 2a | 4-methyl | 10 |
| 2b | 5-methyl | >30 |
| 2c | 4,5-dimethyl | 11 |
| 3a | 4-(tert-butyl) | 3.2 |
Source: Adapted from functional characterization data of N-(thiazol-2-yl)-benzamide analogs. nih.gov
Impact of Linker and Side Chain Modifications
In a study focused on inhibitors of the SARS-CoV-2 main protease, the amide linker was part of a core structure where the thiazole provided superior inhibition compared to an oxazole (B20620) ring, highlighting the specific contribution of the thiazole's sulfur atom. nih.gov Modifications involving the linker are a common strategy in medicinal chemistry. For instance, in pyrazole-thiazolidinone hybrids, the introduction of a methylene (B1212753) group at the 5-position of the thiazolidinone ring allowed for further structural modifications, demonstrating how linker and side chain alterations can be used to explore the chemical space and optimize activity. nih.gov
In the context of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides, the most significant activity was observed when the substituent at the 3-amino position was a 2-substituted benzamide. nih.gov This extended side chain, linked to the pyrazine ring, plays a critical role in enzyme inhibition, suggesting that it occupies a key binding pocket and that its substituents can be fine-tuned to enhance potency. nih.gov
Stereochemical Considerations in Activity Profiles
While the core this compound structure is planar, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. Stereochemistry becomes particularly important when substituents create stereogenic centers on the pyrazine or thiazole rings, or on any appended side chains.
Although specific stereochemical studies on this compound itself are not extensively detailed in the provided context, the principles of stereoselectivity are fundamental in medicinal chemistry. The differential activity of enantiomers or diastereomers typically arises from the three-dimensional arrangement of atoms, which dictates how a molecule interacts with a chiral biological target such as an enzyme or receptor. For a molecule like N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide, while the core is achiral, the introduction of a chiral substituent would necessitate an evaluation of the individual stereoisomers to identify the more active configuration (eutomer). nih.gov
Correlation between Molecular Features and Pharmacological Potency
The pharmacological potency of this compound derivatives is a direct consequence of the interplay between their molecular features and the specific topology of their biological targets. A strong correlation exists between the electronic and steric properties of the substituents and the observed biological activity.
For instance, in a series of pyrazine-thiazole analogs designed as anticancer agents, specific combinations of substituents led to potent activity. researchgate.net Analog 6c was identified as having significant cytotoxicity against the MCF-7 cell line (IC₅₀ = 5.51±0.09 μM), while analog 11c was potent against the HepG2 cell line (IC₅₀ = 8.01±0.35 μM). researchgate.net These findings highlight that potency is often cell-line specific, indicating that subtle molecular changes can alter the selectivity profile.
Table 2: Anticancer Activity of Selected Pyrazine-Thiazole Analogs
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 6c | MCF-7 | 5.51 ± 0.09 |
| 9 | Panc-1 | Significant Cytotoxicity |
| 11c | HepG2 | 8.01 ± 0.35 |
| Erlotinib (Standard) | - | - |
Source: Adapted from anticancer activity data of new pyrazine-thiazole analogs. researchgate.net
Computational Chemistry and in Silico Approaches in N Thiazol 2 Ylpyrazine 2 Carboxamide Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as N-thiazol-2-ylpyrazine-2-carboxamide, and a protein target.
Prediction of Ligand-Protein Binding Affinities and Modes
Molecular docking simulations are crucial for predicting how strongly a ligand will bind to a protein, known as binding affinity, and the specific conformation it adopts within the binding site, referred to as the binding mode. This information is vital for assessing the potential of a compound as a drug candidate.
For instance, in the study of pyrazine-2-carboxylic acid derivatives, molecular docking was used to determine the possible binding interactions with the Mycobacterium tuberculosis InhA protein. researchgate.netsemanticscholar.org The results indicated that a derivative, compound 1c , exhibited the lowest rerank score of -86.4047 kcal/mol, suggesting a strong binding affinity that may correlate with its experimental antimycobacterial activity. researchgate.netsemanticscholar.org Similarly, docking studies of thiazol-2-ylbenzamide derivatives against the succinate (B1194679) dehydrogenase (SDH) enzyme from plant pathogenic fungi revealed significant interactions, with compounds 3B and 4B showing promising binding energies. nih.gov The docking scores for these compounds were found to be comparable to or better than those of known SDH inhibitors. nih.gov
In another study, N-(5-morpholino-2-arylimidazo[2,1-b] nih.govrsc.orgnanobioletters.comthiadiazol-6-yl)carboxamides were docked into a homology model of Fer kinase. biointerfaceresearch.com The results showed that several of these compounds formed stronger complexes with the enzyme than the reference drug, with compound 2f exhibiting the lowest binding energy of -8.9 kcal/mol. biointerfaceresearch.com These findings highlight the utility of molecular docking in identifying promising lead compounds.
The binding modes of ligands are also elucidated through these simulations. For example, studies on heterocyclic (pyrazine)carboxamide Ru(II) complexes with calf thymus DNA (CT-DNA) suggested that the primary interaction occurs through minor groove binding. rsc.orgnih.gov This was further supported by the negative Gibbs free energy (ΔG) values, indicating spontaneous interactions. rsc.orgnih.gov The understanding of these binding modes is essential for the rational design of more effective molecules.
Interactive Data Table: Predicted Binding Affinities of this compound Analogues
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Pyrazine-2-carboxylic acid derivative 1c | M. tuberculosis InhA | -86.4047 (rerank score) | researchgate.netsemanticscholar.org |
| Thiazol-2-ylbenzamide derivative 3B | Succinate Dehydrogenase (SDH) | Not explicitly stated in kcal/mol, but showed significant interaction | nih.gov |
| Thiazol-2-ylbenzamide derivative 4B | Succinate Dehydrogenase (SDH) | Not explicitly stated in kcal/mol, but showed significant interaction | nih.gov |
| N-(5-morpholino-2-(3-nitrophenyl)imidazo[2,1-b] nih.govrsc.orgnanobioletters.comthiadiazol-6-yl)benzamide (2f) | Fer Kinase | -8.9 | biointerfaceresearch.com |
| N-(5-morpholino-2-(p-tolyl)imidazo[2,1-b] nih.govrsc.orgnanobioletters.comthiadiazol-6-yl)benzamide (2b) | Fer Kinase | -8.8 | biointerfaceresearch.com |
Identification of Key Binding Site Interactions
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues of the protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability of the ligand-protein complex.
In the case of pyrazine-2-carboxylic acid derivatives and the M. tuberculosis InhA protein, compound 1c was observed to form three hydrogen bonds with Glycine14, Threonine39, and Phenylalanine41, as well as five π-π interactions. semanticscholar.org Similarly, the docking of N-(5-morpholino-2-arylimidazo[2,1-b] nih.govrsc.orgnanobioletters.comthiadiazol-6-yl)carboxamides with Fer kinase revealed multiple hydrogen bond interactions. For example, compound 2f formed five hydrogen bonds with Asn573, Asp702, Arg688, and Asp644. biointerfaceresearch.com
Research on N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) demonstrated that these compounds likely act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. semanticscholar.org Furthermore, studies on heterocyclic (pyrazine)carboxamide Ru(II) complexes showed that hydrogen bonding between the NH group of the carboxamide and DNA nucleobases could enhance the strength of the interaction. rsc.orgnih.gov
Interactive Data Table: Key Binding Site Interactions of this compound Analogues
| Compound/Derivative | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Pyrazine-2-carboxylic acid derivative 1c | M. tuberculosis InhA | Gly14, Thr39, Phe41 | Hydrogen Bonding, π-π Interactions | semanticscholar.org |
| N-(5-morpholino-2-(3-nitrophenyl)imidazo[2,1-b] nih.govrsc.orgnanobioletters.comthiadiazol-6-yl)benzamide (2f) | Fer Kinase | Asn573, Asp702, Arg688, Asp644 | Hydrogen Bonding | biointerfaceresearch.com |
| N-(5-morpholino-2-(p-tolyl)imidazo[2,1-b] nih.govrsc.orgnanobioletters.comthiadiazol-6-yl)benzamide (2b) | Fer Kinase | Asn573, Asp684, Asn689, Asp702, Lys591 | Hydrogen Bonding | biointerfaceresearch.com |
| Heterocyclic (pyrazine)carboxamide Ru(II) complexes | Calf Thymus DNA (CT-DNA) | DNA nucleobases | Hydrogen Bonding | rsc.orgnih.gov |
Virtual Screening for Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been instrumental in exploring the chemical space around the this compound scaffold.
A notable example is the NTD Drug Discovery Booster initiative, which employs a precompetitive virtual screening model. nih.gov This collaborative effort utilizes proprietary pharmaceutical company databases to perform in silico screening, aiming to identify both close analogues and structurally diverse scaffold-hops of initial hits. nih.gov This approach accelerates the discovery of novel compounds with potential therapeutic efficacy. nih.gov
Through such virtual screening campaigns, researchers can efficiently triage vast numbers of compounds and prioritize a smaller, more manageable set for synthesis and experimental testing. This significantly reduces the time and cost associated with early-stage drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are then used to predict the activity of new, unsynthesized compounds.
Development of Predictive Models for Biological Activity
QSAR models are developed using a training set of compounds with known biological activities. For instance, a 3D-QSAR study on (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as inhibitors of Methionine Aminopeptidases (MetAPs) resulted in a model with a high correlation coefficient (R² = 0.96) and a Pearson R value of 0.82. researchgate.net This indicates a strong predictive capability of the model. researchgate.net
In another study, 2D-QSAR models were developed for 1,3-thiazine derivatives as inhibitors of influenza neuraminidase. nih.gov The Genetic Function Approximation-Multiple Linear Regression (GFA-MLR) and GFA-Artificial Neural Network (GFA-ANN) models showed good statistical significance, with high R² values for the training set and good predictive power for the test set. nih.gov These models can be valuable tools for designing new and more potent inhibitors.
Similarly, 3D-QSAR studies on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides for their anti-inflammatory activity also yielded robust models. researchgate.net The developed k-Nearest Neighbor (kNN), Partial Least Squares Regression (PLSR), and Multiple Linear Regression (MLR) models suggested that the presence of electron-withdrawing groups on the phenyl ring was favorable for activity. researchgate.net
Identification of Physicochemical Descriptors Influencing Activity
A key outcome of QSAR studies is the identification of physicochemical properties, or descriptors, that are most influential in determining the biological activity of a compound. These descriptors can relate to steric, electronic, and hydrophobic properties.
For the N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide series, the 3D-QSAR models indicated that the presence of electron-withdrawing functional groups like nitro (-NO₂) and chloro (-Cl) on the phenyl ring was beneficial for anti-inflammatory activity. researchgate.net In the 2D-QSAR study of 1,3-thiazine derivatives, descriptors such as ATS7s (a 2D autocorrelation descriptor), SpMax5_Bhv (a 3D-MoRSE descriptor), nHBint6 (a 2D fingerprint descriptor), and TDB9m (a 3D descriptor) were identified as important for predicting neuraminidase inhibitory activity. nih.gov
The contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a visual representation of where steric bulk, positive or negative electrostatic potential, and other properties are favored or disfavored for enhancing biological activity. For (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine (B178648) derivatives as MAO-B inhibitors, CoMFA contour maps provided insights into the structural requirements for improved inhibitory activity. dergipark.org.tr
Interactive Data Table: Key Physicochemical Descriptors from QSAR Studies
| Compound Series | Biological Activity | Key Descriptors | QSAR Model Type | Reference |
| N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides | Anti-inflammatory | Electron-withdrawing groups (e.g., -NO₂, -Cl) | 3D-QSAR (kNN, PLSR, MLR) | researchgate.net |
| 1,3-thiazine derivatives | Neuraminidase Inhibition | ATS7s, SpMax5_Bhv, nHBint6, TDB9m | 2D-QSAR (GFA-MLR, GFA-ANN) | nih.gov |
| (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine derivatives | MAO-B Inhibition | Steric and Electrostatic Fields | 3D-QSAR (CoMFA) | dergipark.org.tr |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope, revealing the time-dependent behavior of this compound. By tracking atomic movements, MD simulations provide a detailed view of the compound's flexibility and its interactions within various environments.
Analysis of Ligand-Protein Complex Stability
The stability of complexes formed between this compound derivatives and their protein targets is frequently evaluated using MD simulations. physchemres.org These simulations can assess the dynamic stability of the ligand-protein complex, which is a critical factor for potent and sustained biological activity. physchemres.orgfabad.org.tr A typical analysis involves monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation, often extending to 100 nanoseconds, to understand the conformational changes and stability of the complex. physchemres.orgfabad.org.tr Stable RMSD values, often fluctuating within a narrow range (e.g., less than 0.3 nm), suggest that the ligand maintains a consistent binding mode within the protein's active site, indicating a stable complex. physchemres.org
| Simulation Parameter | Typical Value/Condition | Significance |
|---|---|---|
| Simulation Duration | 100 ns | Allows for observing significant conformational sampling and reaching equilibrium. physchemres.orgfabad.org.tr |
| System | Ligand-Protein Complex in Water | Mimics physiological conditions to study the interaction in a relevant environment. |
| Key Metric | Root-Mean-Square Deviation (RMSD) | Measures the average change in atomic positions, indicating the stability of the complex over time. |
Conformational Analysis of the Compound in Solution and Bound States
The three-dimensional conformation of this compound is a key determinant of its biological function. Conformational analysis, aided by computational methods, helps to identify the low-energy and biologically active shapes of the molecule. In a solution, the compound can adopt multiple conformations, and computational techniques can predict the most probable ones. When bound to a protein, its conformation is more restricted. MD simulations can elucidate these conformational changes, highlighting the flexibility of different parts of the molecule and how it adapts to the binding pocket of a target protein.
Quantum Chemical Calculations
Quantum chemical calculations delve into the electronic structure of this compound, providing a foundational understanding of its reactivity and intermolecular interactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. nih.gov For this compound and its analogs, DFT calculations, commonly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic parameters. irjweb.com These calculations provide insights into the electron distribution and the nature of chemical bonds, which are essential for understanding the molecule's reactivity and interaction with biological targets. nih.gov
HOMO-LUMO Analysis for Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. nih.gov A smaller gap suggests higher reactivity. For thiazole (B1198619) derivatives, the HOMO is often located on the electron-rich thiazole ring, while the LUMO is distributed over the pyrazine (B50134) moiety. irjweb.com This distribution helps to predict the sites susceptible to electrophilic and nucleophilic attack. For instance, in a related thiazole derivative, the calculated HOMO-LUMO energy gap was approximately 4.7 eV, indicating a relatively stable molecule. irjweb.com
| Molecular Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -5.5293 | Region prone to electrophilic attack. |
| LUMO | -0.8302 | Region prone to nucleophilic attack. |
| Energy Gap | 4.6991 | Indicates the molecule's chemical reactivity and stability. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. wikipedia.org It helps to understand the charge transfer and hyperconjugative interactions that contribute to molecular stability. nih.gov NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals, revealing the delocalization of electron density. wikipedia.org For example, in molecules containing amide groups, a significant interaction is often observed between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group, which stabilizes the molecule. nih.gov This type of analysis is crucial for understanding the subtle electronic effects that govern the structure and reactivity of this compound.
Noncovalent Interaction (NCI) Index Analysis
Noncovalent Interaction (NCI) Index analysis is a powerful computational tool rooted in quantum chemistry that is utilized to identify and visualize noncovalent interactions within molecular systems. wikipedia.org This method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.org The fundamental principle is that noncovalent interactions are revealed in regions of low electron density and a small reduced density gradient. wikipedia.org By plotting the reduced density gradient against the electron density, specific signatures corresponding to different types of interactions emerge.
The visual output of an NCI analysis is typically a three-dimensional isosurface colored according to the nature and strength of the interaction. The coloring is derived from the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density itself (sign(λ₂)ρ). This allows for a clear distinction between:
Attractive interactions , such as hydrogen bonds, which are characterized by negative values of sign(λ₂)ρ and appear as blue or green isosurfaces.
Van der Waals interactions , which are found at values of sign(λ₂)ρ close to zero and are typically shown in green.
Repulsive interactions , or steric clashes, which correspond to positive values of sign(λ₂)ρ and are represented by red isosurfaces. wikipedia.orgscielo.org.mx
While specific NCI analysis studies on this compound are not extensively detailed in the public literature, the methodology has been effectively applied to closely related pyrazine carboxamide derivatives, providing a framework for understanding the noncovalent interactions that likely govern the structure and function of the target compound.
A pertinent case study involves the theoretical investigation of non-covalent interactions in N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide. scielo.org.mxresearchgate.net In this analysis, researchers used NCI plots to characterize the intricate network of interactions responsible for the stability of the compound's crystal structure. The analysis successfully identified several key noncovalent forces. scielo.org.mxscielo.org.mx
The NCI-RDG (Reduced Density Gradient) plot for the studied pyrazinecarboxamide derivative revealed distinct peaks corresponding to different interaction types. A broad spike at density values between -0.02 and -0.01 a.u. was indicative of attractive hydrogen bonding, while peaks near zero on the x-axis signified the presence of van der Waals forces. scielo.org.mx
Table 1: Interpretation of NCI-RDG Plot Features for Pyrazine Carboxamide Derivatives
| (sign λ₂)ρ Value Range | Interaction Type | Isosurface Color |
| Negative (e.g., < -0.01 a.u.) | Strong Attractive (Hydrogen Bonds) | Blue |
| Near Zero | Weak Attractive (van der Waals) | Green |
| Positive (e.g., > +0.01 a.u.) | Repulsive (Steric Clashes) | Red |
| This table is generated based on principles described in cited research. wikipedia.orgscielo.org.mx |
Table 2: Calculated Interaction Energies in a Pyrazinecarboxamide Analogue
| Dimer Assembly | Dominant Interactions | Calculated Interaction Energy (kcal/mol) |
| Dimer 1 | C-H…O | -1.80 |
| Dimer 2 | C-H…S and C-H…O | -4.80 |
| Dimer 3 | N-H…N | -0.38 |
| Data sourced from a study on N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide. scielo.org.mx |
For This compound , it can be inferred that a similar network of noncovalent interactions is critical. The amide linker provides a classic hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atoms within the pyrazine and thiazole rings can also act as hydrogen bond acceptors. Furthermore, the two aromatic rings (pyrazine and thiazole) create opportunities for π-π stacking interactions. Understanding these specific interactions through NCI analysis could provide invaluable insights into the compound's crystal packing, solubility, and, most importantly, its binding affinity and mechanism of action at a biological target.
Emerging Research Directions and Future Perspectives
Development of N-thiazol-2-ylpyrazine-2-carboxamide as Lead Compounds for Preclinical Development
The this compound core structure has served as a versatile starting point for the generation of lead compounds with potential therapeutic applications. A notable area of investigation has been in the development of antimycobacterial agents. Researchers have designed and synthesized a series of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), a key enzyme in Mycobacterium tuberculosis. nih.gov
In these studies, various substitutions on the pyrazine (B50134) ring were explored to understand their impact on inhibitory activity. It was discovered that 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, particularly those with a 2-substituted benzamide (B126), demonstrated high levels of inhibition against the isolated enzyme. nih.gov The extent of this inhibition was also found to be dependent on the metal cofactor present, with the highest activity observed in the presence of Ni2+. nih.gov Several of these compounds exhibited moderate in vitro potency against both M. tuberculosis H37Ra and H37Rv strains, marking them as promising candidates for further preclinical evaluation. nih.gov The cytotoxicity of these compounds was also assessed using Hep G2 cell lines to ensure a preliminary safety profile. nih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
Beyond its established antimycobacterial potential, the this compound scaffold is being explored for a range of other biological targets and therapeutic uses. The inherent chemical versatility of this structure allows for modifications that can direct its activity towards different biological pathways.
One significant area of exploration is in the development of multi-target anticancer agents. By combining the N-thiazolyl-pyrazine-2-carboxamide moiety with other pharmacologically active groups, such as an indole (B1671886) nucleus, researchers have created hybrid molecules with the potential to inhibit multiple protein kinases involved in cancer progression. nih.gov These kinases can include EGFR, HER2, VEGFR-2, and CDK2. nih.gov The rationale behind this multi-target approach is to address the complexity of cancer, which often involves the dysregulation of several signaling pathways. nih.gov
Furthermore, derivatives of the core structure are being investigated for their activity against other infectious agents. The pyrazine-2-carboxamide moiety is a well-known pharmacophore, most famously present in pyrazinamide (B1679903), a first-line antituberculosis drug. mdpi.com This has spurred research into a wide array of N-substituted pyrazine-2-carboxamides to identify new antimicrobial agents with improved efficacy or novel mechanisms of action.
Integration of Advanced Computational and Experimental Approaches
The development of this compound derivatives has been significantly enhanced by the integration of advanced computational and experimental techniques. researchgate.net Molecular docking studies, for instance, have been instrumental in predicting the binding affinities and modes of interaction of these compounds with their target proteins. nih.govmdpi.com
In the context of anticancer research, docking studies have helped to visualize how novel thiazolyl-indole-2-carboxamide derivatives bind to the active sites of key protein kinases. nih.gov These computational predictions, when correlated with experimental data from in vitro assays, provide valuable insights into the structure-activity relationships (SAR) of these compounds. This synergy between in silico and in vitro methods accelerates the design-synthesis-test-analyze cycle, allowing for more rapid optimization of lead compounds.
Similarly, in the field of antimycobacterial drug discovery, computational tools are used to analyze properties such as hydrogen-bond patterns, molecular electrostatic potential, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These in silico analyses help to explain the observed differences in biological activities between different series of compounds, such as N-pyrazinylbenzamides and N-phenylpyrazine-2-carboxamides. researchgate.net
Challenges and Opportunities in Design of Next-Generation Analogues
The design of next-generation analogues of this compound presents both challenges and opportunities. A primary challenge lies in achieving high selectivity for the desired biological target while minimizing off-target effects. For instance, while some N-phenylpyrazine-2-carboxamides have shown promising antimycobacterial activity, they can also exhibit cytotoxicity. researchgate.net A key opportunity, therefore, is to design analogues with an improved therapeutic index.
Another challenge is to overcome drug resistance, a significant issue in both infectious diseases and cancer. The development of compounds with novel mechanisms of action is a crucial strategy to address this. The this compound scaffold offers a flexible platform for creating such compounds. For example, by exploring different substitution patterns on both the pyrazine and thiazole (B1198619) rings, it may be possible to develop inhibitors that are effective against drug-resistant strains of M. tuberculosis.
Synthetic accessibility is also a key consideration. The development of efficient and versatile synthetic routes is essential for generating a diverse library of analogues for biological screening. nih.gov The ability to readily modify the core structure allows for a systematic exploration of the chemical space and the fine-tuning of pharmacological properties.
Synergistic Effects with Established Agents in Preclinical Models
An emerging area of interest is the investigation of the synergistic effects of this compound derivatives with established therapeutic agents. In preclinical models, combining a novel compound with a known drug can lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance.
While specific studies on the synergistic effects of this compound itself are still emerging, the broader class of pyrazine-2-carboxamide derivatives has been the subject of such investigations. For instance, in the context of cancer, combining a multi-target kinase inhibitor with a standard-of-care chemotherapeutic agent could potentially lead to a more potent antitumor response. Similarly, in the treatment of tuberculosis, a new antimycobacterial agent could be used in combination with existing drugs to shorten treatment duration and improve outcomes, particularly for multidrug-resistant infections.
Future preclinical studies will likely focus on evaluating the in vivo efficacy of promising this compound derivatives in combination with established drugs. These studies will be critical in determining the clinical potential of this class of compounds and their role in future therapeutic regimens.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-thiazol-2-ylpyrazine-2-carboxamide derivatives, and what experimental conditions are critical for optimizing yields?
- Methodology : The Hantzsch reaction is a cornerstone for synthesizing thiazole derivatives. For example, condensation of pyrazine-2-carboxamide precursors with thiazol-2-amine intermediates under acidic conditions (e.g., HCl) yields target compounds. Key parameters include temperature control (reflux in ethanol/water mixtures) and stoichiometric ratios of reactants to minimize side products . Post-synthesis purification via silica gel chromatography or recrystallization ensures high purity .
- Data : Yields typically range from 60–85% depending on substituent electronic effects. Electron-withdrawing groups on aryl moieties may require extended reaction times .
Q. How are this compound derivatives characterized structurally, and what analytical techniques are essential?
- Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography resolves stereochemistry in metal complexes (e.g., Ru(II) or Mn(II) coordination studies) .
- Data : For example, in Ru(II) complexes, pyrazine-thiazole ligands exhibit bidentate N,N-coordination, confirmed by shifts in NMR and UV-Vis spectra .
Q. What in vitro biological screening protocols are used to evaluate the pharmacological potential of these compounds?
- Methodology : Primary screening involves antimicrobial assays (e.g., serial plate dilution against S. aureus, E. coli) and cytotoxicity testing (MTT assays on cancer cell lines). Dose-response curves (IC₅₀ values) are generated at 12.5–100 µg/mL concentrations in DMSO .
- Data : Triazolo-thiadiazole derivatives show superior antifungal activity (MIC ~12.5 µg/mL against C. albicans) compared to oxadiazole analogs .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the thiazole and pyrazine rings influence coordination chemistry in metal complexes?
- Methodology : Density functional theory (DFT) calculations predict ligand-metal binding affinities. Experimental validation involves synthesizing Ru(II) or Mn(II) complexes and analyzing stability constants via potentiometric titrations. Spectroscopic shifts (e.g., ligand-to-metal charge transfer bands in UV-Vis) correlate with electronic effects .
- Data : Electron-donating groups (e.g., -OCH₃) enhance ligand basicity, increasing Mn(II) complex stability by ~20% compared to electron-withdrawing substituents .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodology : Comparative SAR studies identify critical pharmacophores. For instance, replacing a methyl group with a halogen (Cl/Br) on the pyrazine ring improves antimicrobial potency but reduces solubility. Molecular docking simulations (e.g., with E. coli DNA gyrase) rationalize activity disparities .
- Data : Derivatives with 4-fluorophenyl substituents exhibit 3-fold higher anticancer activity (IC₅₀ = 8.2 µM) than unsubstituted analogs, attributed to enhanced hydrophobic interactions .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic profiles?
- Methodology : ADMET prediction tools (e.g., SwissADME) assess logP, solubility, and metabolic stability. Molecular dynamics simulations evaluate blood-brain barrier penetration or protein binding efficiency. For example, reducing logP from 3.5 to 2.0 via polar substituents improves aqueous solubility by ~50% .
- Data : Carboxamide derivatives with piperazine side chains show 90% plasma protein binding in vitro, necessitating structural tweaks for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
